molecular formula C22H21NO6S2 B12373867 Hsd17B13-IN-3

Hsd17B13-IN-3

Cat. No.: B12373867
M. Wt: 459.5 g/mol
InChI Key: VUONIWZYCHRGQL-UHFFFAOYSA-N
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Description

Hsd17B13-IN-3 is a potent inhibitor of hydroxysteroid 17-beta-dehydrogenase 13 (HSD17B13), an enzyme associated with lipid metabolism in the liver. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the treatment of nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Hsd17B13-IN-3 involves several steps, starting with the synthesis of the core structure, followed by functionalization to introduce specific substituents. The synthetic route typically includes:

    Formation of the Core Structure: This involves the use of starting materials such as aromatic compounds, which undergo reactions like Friedel-Crafts acylation or alkylation.

    Functionalization: Introduction of functional groups through reactions such as halogenation, nitration, or sulfonation.

    Final Assembly: Coupling reactions, such as Suzuki or Heck coupling, to assemble the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This includes:

    Scaling Up Reactions: Using larger reactors and optimizing reaction conditions (temperature, pressure, solvent) to ensure consistent production.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

    Quality Control: Rigorous testing to ensure the compound meets required specifications for pharmaceutical use.

Chemical Reactions Analysis

Types of Reactions

Hsd17B13-IN-3 can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation or nitration reactions to introduce halogen or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation of hydroxyl groups would yield ketones or aldehydes, while reduction of carbonyl groups would yield alcohols.

Scientific Research Applications

Hsd17B13-IN-3 has several scientific research applications, including:

    Chemistry: Used as a chemical probe to study the function of HSD17B13 in lipid metabolism.

    Biology: Investigating the role of HSD17B13 in liver diseases, particularly NAFLD and NASH.

    Medicine: Potential therapeutic agent for treating liver diseases by inhibiting HSD17B13 activity.

    Industry: Development of diagnostic tools and assays to measure HSD17B13 activity in biological samples.

Mechanism of Action

Hsd17B13-IN-3 exerts its effects by inhibiting the activity of HSD17B13. This enzyme is involved in the metabolism of lipids in the liver, and its inhibition can reduce the formation of lipid droplets, which are associated with liver diseases like NAFLD and NASH. The compound binds to the active site of HSD17B13, preventing its interaction with substrates and thus inhibiting its enzymatic activity .

Properties

Molecular Formula

C22H21NO6S2

Molecular Weight

459.5 g/mol

IUPAC Name

4-[[2,5-dimethyl-3-(4-methylphenyl)sulfonylphenyl]sulfonylamino]benzoic acid

InChI

InChI=1S/C22H21NO6S2/c1-14-4-10-19(11-5-14)30(26,27)20-12-15(2)13-21(16(20)3)31(28,29)23-18-8-6-17(7-9-18)22(24)25/h4-13,23H,1-3H3,(H,24,25)

InChI Key

VUONIWZYCHRGQL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C(=CC(=C2)C)S(=O)(=O)NC3=CC=C(C=C3)C(=O)O)C

Origin of Product

United States

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